Ethyl 4-chloro-3-ethylbenzoylformate
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Overview
Description
Ethyl 4-chloro-3-ethylbenzoylformate is an organic compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol . It is a derivative of benzoylformate, featuring a chloro and ethyl substituent on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-3-ethylbenzoylformate typically involves the esterification of 4-chloro-3-ethylbenzoic acid with ethyl formate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-ethylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of 4-chloro-3-ethylbenzoic acid or 4-chloro-3-ethylbenzaldehyde.
Reduction: Formation of ethyl 4-chloro-3-ethylbenzyl alcohol.
Substitution: Formation of various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chloro-3-ethylbenzoylformate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-ethylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The chloro and ethyl substituents on the benzene ring can affect the compound’s reactivity and binding affinity, modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-3-hydroxybutyrate: A similar compound used in the synthesis of pharmacologically valuable products.
Ethyl 4-chloro-3-methylbenzoylformate: Another derivative with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 4-chloro-3-ethylbenzoylformate is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(4-chloro-3-ethylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-8-7-9(5-6-10(8)13)11(14)12(15)16-4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPGNGSDZLEHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)C(=O)OCC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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